6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 6-position and a thiazolyl group at the N-position of the carboxamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, which suggests they may have favorable ADME properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives may be influenced by various factors, including the chemical environment and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
It is known that thiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazoles have been found to have potent effects in animal models .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative and an appropriate leaving group on the pyrimidine ring.
Hydroxylation: The hydroxy group at the 6-position can be introduced through selective hydroxylation using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiazole derivatives, appropriate leaving groups, nucleophiles.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiazolyl derivatives.
Scientific Research Applications
6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-N-(benzothiazol-2-yl)pyrimidine-4-carboxamide
- 6-hydroxy-N-(imidazol-2-yl)pyrimidine-4-carboxamide
- 6-hydroxy-N-(oxazol-2-yl)pyrimidine-4-carboxamide
Uniqueness
6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is unique due to the presence of the thiazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDYSOBWLGPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.